molecular formula C8H12Cl2N2O2 B5813310 N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide

Cat. No.: B5813310
M. Wt: 239.10 g/mol
InChI Key: SSEVFAYDKJJQTH-UHFFFAOYSA-N
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Description

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, dichloro substituents, and a propanamide moiety

Properties

IUPAC Name

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2/c1-8(2,3)7(14)12-4(5(9)10)6(11)13/h1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVFAYDKJJQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=C(Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanamide with a chlorinated acylating agent in the presence of a base to introduce the dichloro and amino functionalities. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)benzamide: Shares a similar core structure but with a benzamide moiety instead of a dimethylpropanamide group.

    N-(3-amino-3-oxoprop-1-en-2-yl)benzamide: Lacks the dichloro substituents but has a similar backbone.

Uniqueness

N-(3-amino-1,1-dichloro-3-oxoprop-1-en-2-yl)-2,2-dimethylpropanamide is unique due to the presence of both dichloro and amino groups, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a versatile compound for various chemical transformations and research applications.

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